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Compound of Interest

Compound Name:
4-(3-Bromophenyl)-2-

chlorothiazole

CAS No.: 1188037-87-7

Cat. No.: B1507717 Get Quote

4-(3-Bromophenyl)-2-chlorothiazole is a halogenated arylthiazole. The presence of the

thiazole ring, a bioisostere for many biological systems, combined with a bromine atom on the

phenyl ring and a chlorine atom at the reactive 2-position of the thiazole, defines its chemical

personality. The bromine atom significantly increases lipophilicity, which can enhance

membrane permeability, while also serving as a synthetic handle for cross-coupling reactions.

The 2-chloro substituent is an excellent leaving group, making this position ideal for

nucleophilic substitution to build more complex molecular architectures.

While a specific CAS Number for the 3-bromo isomer is not prominently cataloged, its

molecular formula and weight are identical to its 4-bromo isomer. The data below is based on

its confirmed molecular formula and data from its closely related isomer, 4-(4-bromophenyl)-2-

chlorothiazole.
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Property Value Source / Comment

Molecular Formula C₉H₅BrClNS -

Molecular Weight 274.56 g/mol Calculated

Exact Mass 272.9018 g/mol
Calculated using most

abundant isotopes

CAS Number Not Assigned
Data for the 4-bromo isomer is

CAS: 3884-33-1.[1][2]

Appearance
Expected to be an off-white to

pale yellow solid
Based on similar arylthiazoles

Solubility

Expected to be soluble in

organic solvents like DCM,

THF, DMF; poorly soluble in

water

General property of

halogenated aryl compounds

Section 2: Synthesis and Mechanistic Insights
The most reliable and versatile method for synthesizing 4-aryl-2-chlorothiazoles is a two-step

sequence starting from a corresponding α-bromoacetophenone. This process involves the

classic Hantzsch thiazole synthesis to form a stable 2-aminothiazole intermediate, followed by

a Sandmeyer-type reaction to replace the amino group with a chloro group. This approach is

favored for its high yields and the commercial availability of the starting materials.

Step 1: Hantzsch Synthesis of 2-Amino-4-(3-
bromophenyl)thiazole
The foundational step is the cyclocondensation reaction between 2-bromo-1-(3-

bromophenyl)ethanone and thiourea.

Mechanism: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic

carbon of the α-bromoketone. This is followed by an intramolecular cyclization and

dehydration, driven by the formation of the stable, aromatic thiazole ring.
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Experimental Rationale: Ethanol is a common solvent as it effectively dissolves the reactants

and is easy to remove. The reaction is typically heated to reflux to provide the necessary

activation energy for cyclization. An excess of thiourea is often not required, but a slight

excess can ensure the complete consumption of the more valuable α-bromoketone.[3] The

product, being a free base, precipitates upon neutralization of the hydrobromide salt formed

during the reaction.

Protocol 2.1: Synthesis of 2-Amino-4-(3-bromophenyl)thiazole

To a round-bottom flask, add 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thiourea (1.1

eq).

Add absolute ethanol to form a slurry (approx. 5 mL per gram of ketone).

Heat the mixture to reflux (approx. 78°C) with stirring for 3-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and then place it in an ice bath.

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is

~8.

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under

vacuum.

The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(3-

bromophenyl)thiazole as a solid. The analogous 4-bromo intermediate has a reported

melting point of 183-187 °C.

Step 2: Sandmeyer Reaction to Yield 4-(3-
Bromophenyl)-2-chlorothiazole
This reaction transforms the stable 2-amino group into a 2-chloro group via a diazonium salt

intermediate. This is a cornerstone of aromatic chemistry for installing a variety of functional

groups.[4][5]
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Mechanism: The primary amine is treated with a nitrite source (e.g., sodium nitrite, tert-butyl

nitrite) under acidic conditions to form a diazonium salt (-N₂⁺). This group is an excellent

leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, the diazonium salt

undergoes a radical or ionic substitution to yield the final 2-chlorothiazole.[6][7]

Experimental Rationale: The reaction is performed at low temperatures (0-5 °C) because

diazonium salts are thermally unstable and can decompose prematurely.[7] Acetonitrile is a

suitable solvent. Copper(I) chloride is the classic catalyst for introducing chlorine in a

Sandmeyer reaction.

Protocol 2.2: Synthesis of 4-(3-Bromophenyl)-2-chlorothiazole

In a flask maintained at 0-5 °C in an ice-salt bath, dissolve 2-amino-4-(3-

bromophenyl)thiazole (1.0 eq) in acetonitrile.

Slowly add tert-butyl nitrite (1.2 eq). Stir the mixture for 15-20 minutes at 0-5 °C.

In a separate flask, prepare a solution of copper(II) chloride (1.5 eq) in acetonitrile. Note:

Some protocols use copper(I) chloride, but CuCl₂ can also be effective.[6]

Slowly add the copper(II) chloride solution to the diazonium salt solution, maintaining the

temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

After the addition is complete, allow the reaction to slowly warm to room temperature and stir

for 1-2 hours.

Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to obtain 4-(3-
Bromophenyl)-2-chlorothiazole.
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Step 1: Hantzsch Thiazole Synthesis Step 2: Sandmeyer Reaction

2-bromo-1-(3-bromophenyl)ethanone + Thiourea Reflux in Ethanol
(3-4 hours) Neutralize with NaHCO₃ 2-Amino-4-(3-bromophenyl)thiazole Diazotization

(t-BuONO, 0-5°C) Add CuCl₂ Solution 4-(3-Bromophenyl)-2-chlorothiazole

Click to download full resolution via product page

Figure 1: Two-step synthesis workflow for 4-(3-Bromophenyl)-2-chlorothiazole.

Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the final compound is critical. A multi-step analytical

approach ensures that the material meets the required specifications for subsequent research.

Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress and

guiding purification. A non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) should

show a single, well-defined spot for the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides definitive structural information. For 4-(3-Bromophenyl)-2-
chlorothiazole, one would expect to see:

A singlet for the proton at the 5-position of the thiazole ring.

Four distinct signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the

protons on the 3-substituted phenyl ring, exhibiting characteristic splitting patterns (e.g.,

triplet, doublet of doublets).

¹³C NMR: Confirms the carbon framework, including the characteristic shifts for the

thiazole ring carbons and the carbon atom bearing the bromine.

Mass Spectrometry (MS): Determines the molecular weight. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will

display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1

ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio).
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High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.

A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) should show

a single major peak, allowing for quantification of purity (typically >95% for research

applications).
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Figure 2: Analytical workflow for purification and quality control.

Section 4: Applications in Drug Development
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The 4-aryl-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with diverse biological activities.[3][4]

Synthetic Intermediate: The primary value of 4-(3-Bromophenyl)-2-chlorothiazole is as a

versatile building block. The 2-chloro position is readily displaced by N-, O-, or S-

nucleophiles, allowing for the rapid generation of compound libraries. The 3-bromo position

can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,

Buchwald-Hartwig) to introduce further complexity.

Anticancer Potential: Many substituted thiazole derivatives have demonstrated potent

anticancer activity.[3] They often function as kinase inhibitors by targeting the ATP-binding

site of enzymes crucial for cancer cell proliferation and survival. The specific substitution

pattern of this compound makes it a candidate for screening against various kinase panels.

Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial

agents.[3][8] The unique electronic distribution of the ring system can interfere with essential

bacterial or fungal metabolic pathways.
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Figure 3: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Section 5: Safety and Handling
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As with any laboratory chemical, 4-(3-Bromophenyl)-2-chlorothiazole should be handled with

appropriate care. While a specific Safety Data Sheet (SDS) is not available, the following

guidelines are based on structurally related halogenated aromatic compounds.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding

the eyelids open.

Inhalation: Move the individual to fresh air.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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